molecular formula C34H36N5O2+ B10760624 [4-({[5-Benzyloxy-1-(3-carbamimidoyl-benzyl)-1H-indole-2-carbonyl]-amino}-methyl)-phenyl]-trimethyl-ammonium

[4-({[5-Benzyloxy-1-(3-carbamimidoyl-benzyl)-1H-indole-2-carbonyl]-amino}-methyl)-phenyl]-trimethyl-ammonium

Cat. No.: B10760624
M. Wt: 546.7 g/mol
InChI Key: UFKJQTGPBFWMGT-UHFFFAOYSA-O
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Description

[4-({[5-Benzyloxy-1-(3-Carbamimidoyl-Benzyl)-1h-Indole-2-Carbonyl]-Amino}-Methyl)-Phenyl]-Trimethyl-Ammonium is a complex organic compound belonging to the class of indolecarboxamides and derivatives This compound is characterized by its intricate structure, which includes a benzyloxy group, a carbamimidoyl group, and a trimethyl ammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-({[5-Benzyloxy-1-(3-Carbamimidoyl-Benzyl)-1h-Indole-2-Carbonyl]-Amino}-Methyl)-Phenyl]-Trimethyl-Ammonium involves multiple steps:

    Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the indole core.

    Addition of the Carbamimidoyl Group: The carbamimidoyl group is added through a reaction with cyanamide and a suitable catalyst.

    Formation of the Trimethyl Ammonium Group: The final step involves the quaternization of the amine group with methyl iodide to form the trimethyl ammonium group.

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves:

    Batch Reactors: For controlled synthesis and reaction monitoring.

    Purification Steps: Including crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzoic acid derivatives.

    Reduction: Reduction reactions can occur at the carbamimidoyl group, converting it to an amine.

    Substitution: The indole core can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various functionalized indole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain processes.

    Material Science: Used in the synthesis of advanced materials with specific electronic properties.

Biology

    Enzyme Inhibition: It has potential as an enzyme inhibitor, particularly targeting proteases.

    Cell Signaling: Studied for its effects on cell signaling pathways.

Medicine

    Drug Development: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

Industry

    Chemical Synthesis: Used as an intermediate in the synthesis of other complex molecules.

    Pharmaceuticals: Potential applications in the development of new drugs.

Mechanism of Action

The mechanism of action of [4-({[5-Benzyloxy-1-(3-Carbamimidoyl-Benzyl)-1h-Indole-2-Carbonyl]-Amino}-Methyl)-Phenyl]-Trimethyl-Ammonium involves its interaction with specific molecular targets:

    Proteases: The compound inhibits protease activity by binding to the active site, preventing substrate access.

    Cell Signaling Pathways: It modulates cell signaling pathways by interacting with key proteins involved in signal transduction.

Comparison with Similar Compounds

Similar Compounds

    [5-Benzyloxy-1-(3-Carbamimidoyl-Benzyl)-1h-Indole-2-Carbonyl]-Amino-Methyl-Phenyl-Ammonium: Similar structure but lacks the trimethyl ammonium group.

    [4-({[5-Benzyloxy-1-(3-Carbamimidoyl-Benzyl)-1h-Indole-2-Carbonyl]-Amino}-Methyl)-Phenyl]-Dimethyl-Ammonium: Similar structure but with a dimethyl ammonium group instead of trimethyl.

Uniqueness

    Trimethyl Ammonium Group: The presence of the trimethyl ammonium group enhances the compound’s solubility and interaction with biological targets.

    Complex Structure: The intricate structure allows for multiple points of functionalization, making it versatile for various applications.

Properties

Molecular Formula

C34H36N5O2+

Molecular Weight

546.7 g/mol

IUPAC Name

[4-[[[1-[(3-carbamimidoylphenyl)methyl]-5-phenylmethoxyindole-2-carbonyl]amino]methyl]phenyl]-trimethylazanium

InChI

InChI=1S/C34H35N5O2/c1-39(2,3)29-14-12-24(13-15-29)21-37-34(40)32-20-28-19-30(41-23-25-8-5-4-6-9-25)16-17-31(28)38(32)22-26-10-7-11-27(18-26)33(35)36/h4-20H,21-23H2,1-3H3,(H3-,35,36,37,40)/p+1

InChI Key

UFKJQTGPBFWMGT-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)C1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2CC4=CC(=CC=C4)C(=N)N)C=CC(=C3)OCC5=CC=CC=C5

Origin of Product

United States

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